molecular formula C14H13NO4 B13924899 1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-

1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-

Katalognummer: B13924899
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: KANSJQXUGYWTEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-7-azaspiro[44]nonane-4,6,8-trione, 7-(phenylmethyl)- is a complex organic compound characterized by its unique spirocyclic structure

Vorbereitungsmethoden

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core through cyclization reactions, followed by functional group modifications to introduce the phenylmethyl group. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- can be compared with other similar spirocyclic compounds, such as:

    1-Oxa-7-azaspiro[4.4]nonane: This compound shares the same spirocyclic core but lacks the phenylmethyl group, resulting in different chemical and biological properties.

    3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester: This compound has a similar spirocyclic structure but with different functional groups, leading to variations in reactivity and applications.

The uniqueness of 1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)- lies in its specific structural features and the presence of the phenylmethyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H13NO4

Molekulargewicht

259.26 g/mol

IUPAC-Name

7-benzyl-1-oxa-7-azaspiro[4.4]nonane-4,6,8-trione

InChI

InChI=1S/C14H13NO4/c16-11-6-7-19-14(11)8-12(17)15(13(14)18)9-10-4-2-1-3-5-10/h1-5H,6-9H2

InChI-Schlüssel

KANSJQXUGYWTEZ-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(C1=O)CC(=O)N(C2=O)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.